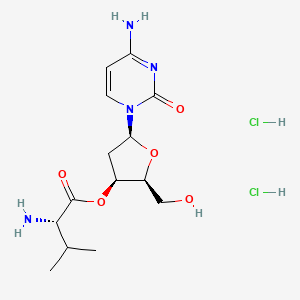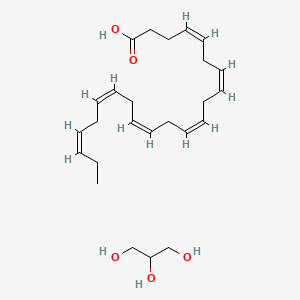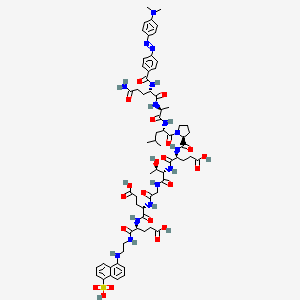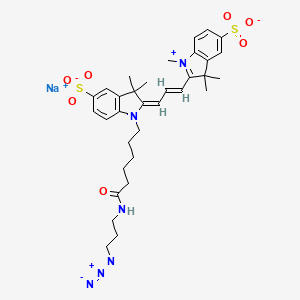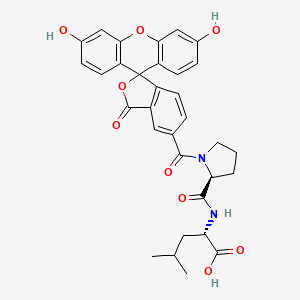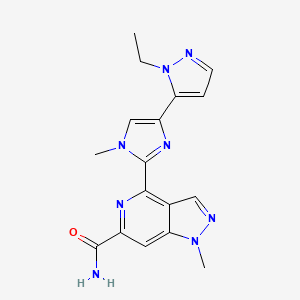
STING modulator-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STING modulator-4 is a competitive stimulator of interferon genes (STING) modulator. It has shown significant potential in modulating immune responses, particularly in the context of cancer immunotherapy and autoimmune diseases . The compound has a Ki of 0.0933 μM for R232H STING and an EC50 of >10 μM for p-IRF3 in THP-1 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STING modulator-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and can be found in patent documents .
Industrial Production Methods
Industrial production methods for this compound are designed to ensure high yield and purity. These methods typically involve large-scale synthesis using optimized reaction conditions and purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
STING modulator-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, pressure, and solvent, vary depending on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound .
Scientific Research Applications
STING modulator-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the STING pathway and its role in immune responses.
Biology: Investigated for its effects on cellular signaling and gene expression.
Medicine: Explored as a potential therapeutic agent for cancer and autoimmune diseases
Industry: Utilized in the development of new drugs and therapeutic strategies
Mechanism of Action
STING modulator-4 exerts its effects by binding to the STING protein, leading to its activation. This activation triggers a signaling cascade that results in the production of type I interferons and other cytokines. The molecular targets and pathways involved include the cyclic GMP-AMP synthase (cGAS)–STING pathway, which plays a crucial role in the innate immune response .
Comparison with Similar Compounds
Similar Compounds
cGAMP: An endogenous ligand for STING that activates the same pathway.
diABZI: A synthetic STING agonist with similar binding properties.
Thiazolecarboxamide derivatives: Inhibit STING signaling and suppress immune-inflammatory cytokine levels.
Uniqueness
STING modulator-4 is unique in its high affinity for the R232H STING variant and its ability to modulate immune responses with minimal off-target effects . This makes it a promising candidate for therapeutic applications in cancer and autoimmune diseases .
Properties
Molecular Formula |
C17H18N8O |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[4-(2-ethylpyrazol-3-yl)-1-methylimidazol-2-yl]-1-methylpyrazolo[4,3-c]pyridine-6-carboxamide |
InChI |
InChI=1S/C17H18N8O/c1-4-25-13(5-6-19-25)12-9-23(2)17(22-12)15-10-8-20-24(3)14(10)7-11(21-15)16(18)26/h5-9H,4H2,1-3H3,(H2,18,26) |
InChI Key |
ZWGMDXYLOOIUHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2=CN(C(=N2)C3=C4C=NN(C4=CC(=N3)C(=O)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12392340.png)
![4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12392345.png)
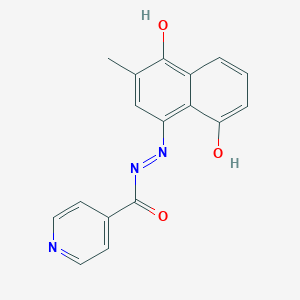
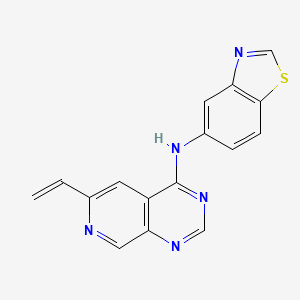


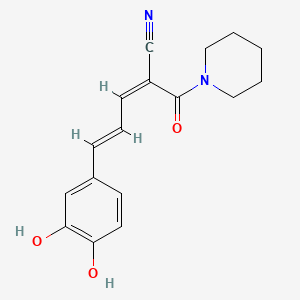
![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12392393.png)
